4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid
CAS No.: 205672-21-5
Cat. No.: VC2030245
Molecular Formula: C13H16BN3O3
Molecular Weight: 273.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 205672-21-5 |
---|---|
Molecular Formula | C13H16BN3O3 |
Molecular Weight | 273.1 g/mol |
IUPAC Name | [2-(dimethylamino)-4-phenylmethoxypyrimidin-5-yl]boronic acid |
Standard InChI | InChI=1S/C13H16BN3O3/c1-17(2)13-15-8-11(14(18)19)12(16-13)20-9-10-6-4-3-5-7-10/h3-8,18-19H,9H2,1-2H3 |
Standard InChI Key | WYIPFXDOPGYMLS-UHFFFAOYSA-N |
SMILES | B(C1=CN=C(N=C1OCC2=CC=CC=C2)N(C)C)(O)O |
Canonical SMILES | B(C1=CN=C(N=C1OCC2=CC=CC=C2)N(C)C)(O)O |
Introduction
Structural and Physical Properties
4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid is characterized by its heterocyclic structure containing a pyrimidine ring substituted with specific functional groups. The compound's CAS number is 205672-21-5, and it possesses a molecular formula of C13H16BN3O3 with a molecular weight of 273.1 g/mol .
Chemical Structure and Nomenclature
The compound features:
-
A pyrimidine core (six-membered heterocyclic aromatic ring with two nitrogen atoms)
-
A benzyloxy group (C6H5CH2O-) at position 4
-
A dimethylamino group (-N(CH3)2) at position 2
-
A boronic acid group (-B(OH)2) at position 5
This structure gives rise to several synonyms in chemical databases:
-
[4-(Benzyloxy)-2-(dimethylamino)pyrimidin-5-yl]boronic acid
-
Boronic acid, B-[2-(dimethylamino)-4-(phenylmethoxy)-5-pyrimidinyl]-
-
Boronic acid, [2-(dimethylamino)-4-(phenylmethoxy)-5-pyrimidinyl]- (9CI)
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound:
Property | Value | Note |
---|---|---|
Molecular Formula | C13H16BN3O3 | - |
Molecular Weight | 273.1 g/mol | - |
Boiling Point | 511.3±60.0 °C | Predicted value |
Density | 1.27±0.1 g/cm³ | Predicted value |
pKa | 2.58±0.53 | Predicted value |
Recommended Storage | 2-8°C | For stability |
IUPAC Name | [2-(dimethylamino)-4-phenylmethoxypyrimidin-5-yl]boronic acid | - |
These physical properties influence the compound's behavior in various chemical reactions and its application in synthetic pathways .
Synthesis Methodologies
The synthesis of 4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid involves multiple strategic steps, each requiring specific reaction conditions and reagents.
Formation of the Pyrimidine Core
The fundamental pyrimidine structure is typically synthesized through condensation reactions:
-
β-diketones and guanidine derivatives undergo condensation to form the basic pyrimidine ring system
-
This core structure serves as the foundation for subsequent modifications
Chemical Reactivity Profile
The reactivity of 4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid is primarily dictated by its boronic acid functionality, which enables participation in various valuable transformations.
Key Reaction Types
This compound can participate in several reaction types:
-
Oxidation Reactions: The boronic acid group can undergo oxidation to form boronic esters or boronate species under suitable conditions.
-
Reduction Reactions: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
-
Substitution Reactions: Both the benzyloxy and dimethylamino groups can participate in various substitution processes.
Suzuki-Miyaura Cross-Coupling
The most significant application of this boronic acid is in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed process enables the formation of carbon-carbon bonds between the boronic acid and aryl or vinyl halides:
-
The boronic acid acts as a nucleophilic partner
-
It undergoes transmetalation with a palladium catalyst
-
Subsequent reductive elimination forms new carbon-carbon bonds
This reactivity pattern makes the compound invaluable in constructing complex molecular architectures.
Applications in Chemical Research
The diverse reactivity profile of 4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid makes it valuable for various applications in chemical research and industrial processes.
Pharmaceutical Synthesis
This compound serves as an important building block in pharmaceutical development:
-
Heterocyclic Construction: The pyrimidine core combined with the boronic acid functionality enables the creation of complex heterocyclic structures essential in medicinal chemistry.
-
Bioactive Compounds: Its ability to participate in cross-coupling reactions facilitates the synthesis of bioactive compounds with potential therapeutic applications.
-
Structure-Activity Relationship Studies: The compound provides a platform for methodical structural modifications to optimize biological activity .
Material Science
In materials research, boronic acids like 4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid contribute to:
-
Development of functionalized polymers
-
Creation of specialty materials with tailored properties
-
Incorporation into sensing platforms that exploit boronic acid chemistry
Synthetic Methodology Development
The compound serves as a model system for developing novel synthetic methodologies:
-
Optimization of cross-coupling reactions
-
Development of site-selective functionalization strategies
-
Investigation of new catalyst systems for boronic acid transformations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume